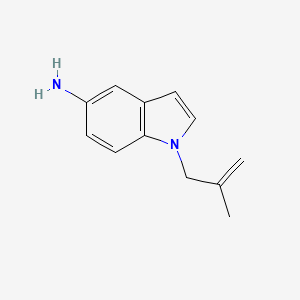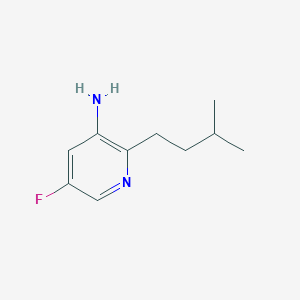
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine is a chemical compound with the molecular formula C10H15FN2 and a molecular weight of 182.24 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine substituent in the aromatic ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-Fluoro-2-(3-methylbutyl)pyridin-3-amine, can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and control the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 5-Fluoro-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to other fluoropyridines.
Eigenschaften
Molekularformel |
C10H15FN2 |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
5-fluoro-2-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C10H15FN2/c1-7(2)3-4-10-9(12)5-8(11)6-13-10/h5-7H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
ZNPRGICYCKABBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC1=C(C=C(C=N1)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Amino-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076615.png)
![(2S,5R,6R)-6-[[2-(2-carboxyphenyl)benzoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N-diethylethanamine](/img/structure/B13076623.png)
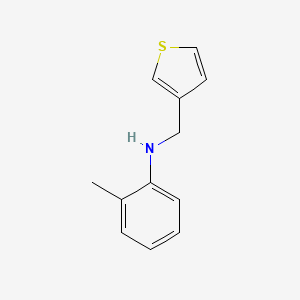
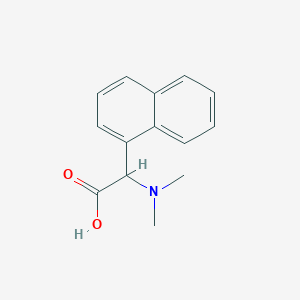
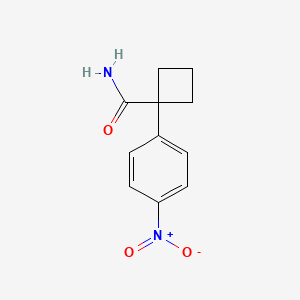
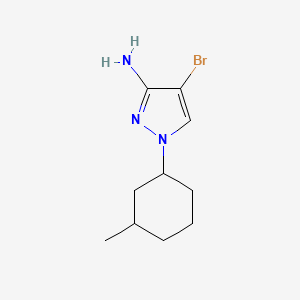
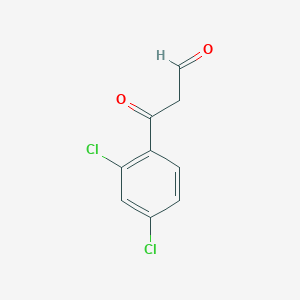

![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)

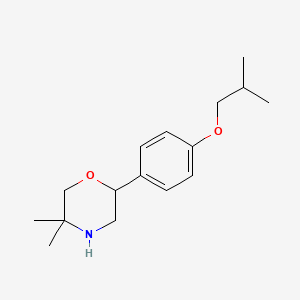
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
